

Application Note: Triflupromazine Induces G1 Cell Cycle Arrest in Cancer Cells

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Compound of Interest

Compound Name: Triflupromazine

Cat. No.: B1683245

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Introduction

Triflupromazine (TFP), a phenothiazine derivative traditionally used as an antipsychotic agent, has demonstrated potent anti-cancer properties. Emerging research indicates that TFP can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, primarily at the G0/G1 phase.^{[1][2][3]} This application note provides a detailed protocol for the analysis of TFP-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. Additionally, it summarizes the quantitative effects of TFP on cell cycle distribution and illustrates the key signaling pathways involved.

Data Presentation

Treatment of cancer cells with **Triflupromazine** leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. This effect is indicative of a G1 cell cycle arrest. The data presented below is a summary of findings from a study on colorectal cancer cell lines, HCT116 and CT26, treated with 15 μ M **Triflupromazine** over a 48-hour period.^{[2][4]}

Cell Line	Treatment	Duration (hours)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
HCT116	Control (Vehicle)	12	~45	~35	~20
15 μ M TFP	12	~60	~25	~15	
Control (Vehicle)	24	~48	~32	~20	
15 μ M TFP	24	~65	~20	~15	
Control (Vehicle)	48	~50	~30	~20	
15 μ M TFP	48	~70	~15	~15	
CT26	Control (Vehicle)	12	~50	~30	~20
15 μ M TFP	12	~62	~23	~15	
Control (Vehicle)	24	~52	~28	~20	
15 μ M TFP	24	~68	~18	~14	
Control (Vehicle)	48	~55	~25	~20	
15 μ M TFP	48	~75	~12	~13	

Note: The data in this table is an approximate representation derived from graphical data presented in the cited literature and is intended for illustrative purposes.[\[2\]](#)[\[4\]](#)

Experimental Protocols

Protocol: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining

This protocol outlines the steps for treating cells with **Triflupromazine** and analyzing the cell cycle distribution by flow cytometry.

Materials:

- Cancer cell line of interest (e.g., HCT116, CT26)
- Complete cell culture medium
- **Triflupromazine** hydrochloride (TFP)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA (for adherent cells)
- 70% Ethanol, ice-cold
- Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
- RNase A (DNase-free, 100 µg/mL)
- Flow cytometer
- 15 mL conical tubes
- Microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Cell Culture and Treatment:
 1. Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
 2. Allow the cells to adhere and grow for 24 hours.

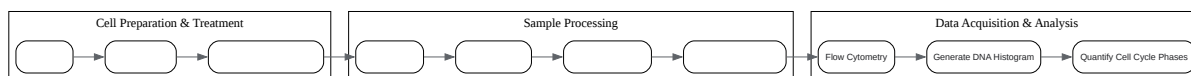
3. Treat the cells with the desired concentrations of **Triflupromazine** or vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 12, 24, 48 hours).
- Cell Harvesting:
 1. For adherent cells, wash the wells twice with PBS.
 2. Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
 3. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
 4. For suspension cells, directly collect the cells into a 15 mL conical tube.
 5. Centrifuge the cells at 300 x g for 5 minutes.
 6. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
 - Cell Fixation:
 1. Resuspend the cell pellet in 500 µL of ice-cold PBS.
 2. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
 3. Incubate the cells at -20°C for at least 2 hours for fixation. Cells can be stored at -20°C for several weeks.
 - Staining:
 1. Centrifuge the fixed cells at 850 x g for 5 minutes.
 2. Carefully discard the supernatant.
 3. Wash the cell pellet once with PBS.
 4. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
 5. Incubate the cells in the dark at room temperature for 30 minutes.

- Flow Cytometry Analysis:

1. Analyze the stained cells on a flow cytometer.
2. Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 617 nm).
3. Acquire data for at least 10,000 events per sample.
4. Analyze the data using appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

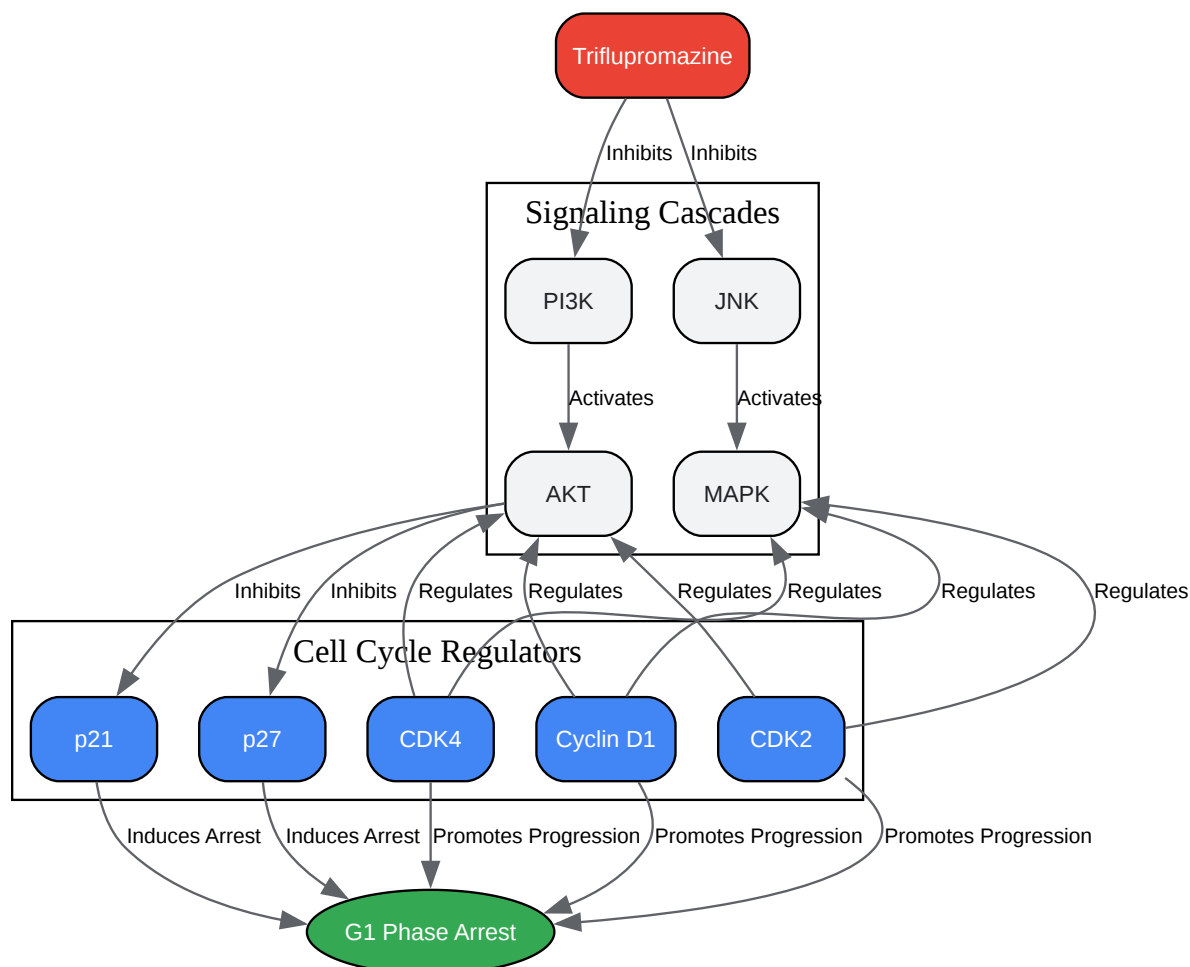
Experimental Workflow



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Caption: Experimental workflow for cell cycle analysis.

Signaling Pathway of Triflupromazine-Induced G1 Arrest



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Caption: **Triflupromazine** signaling pathway in G1 arrest.

Conclusion

Triflupromazine effectively induces G1 cell cycle arrest in cancer cells, a process that can be reliably quantified using flow cytometry. The mechanism of action involves the inhibition of the PI3K/AKT and JNK/MAPK signaling pathways, leading to the downregulation of key G1 cyclins and CDKs and the upregulation of CDK inhibitors. These findings highlight the potential of **Triflupromazine** as a repurposed anti-cancer therapeutic and provide researchers with the necessary protocols to investigate its effects on the cell cycle.

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References

- 1. The antipsychotic agent trifluoperazine hydrochloride suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ats-journals.org [ats-journals.org]
- 4. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
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